3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine
Description
3-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridazine core with a cyclopropylmethoxy substituent at position 3. This structure combines the rigidity of the cyclopropane moiety with the electron-deficient pyridazine system, making it a candidate for medicinal chemistry applications, particularly in oncology, as suggested by structurally related Bcl-xL inhibitors .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCCKWIQEHIWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Cyclopentane Ring Fusion: The cyclopentane ring is fused to the pyridazine ring through a series of cycloaddition reactions, such as [3 + n] cycloaddition reactions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyridazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce partially or fully reduced pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Research indicates that it may possess:
- Antimicrobial Properties : Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : The compound's ability to inhibit cellular growth and induce apoptosis in cancer cells is under investigation. Its mechanism may involve modulation of signaling pathways associated with cancer progression.
- Anti-inflammatory Effects : Initial findings suggest that this compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases.
Biological Studies
Mechanistic Insights
Research into the biological interactions of 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine reveals several biochemical properties:
- Calcium Ion Modulation : Similar pyridazinone derivatives have been observed to inhibit calcium ion influx, a crucial mechanism in platelet aggregation and other cellular processes.
- Diverse Biological Activities : The compound has been linked to various biological activities including antidepressant effects, anti-hypertensive properties, and potential use as an antiplatelet agent.
Industrial Applications
Agrochemicals and Corrosion Inhibitors
The unique chemical properties of this compound make it suitable for applications beyond pharmaceuticals:
- Agrochemical Development : Its efficacy as a herbicide and antifeedant highlights its potential use in agricultural settings to protect crops from pests and diseases.
- Corrosion Inhibition : The compound’s ability to form protective films on metal surfaces suggests applications in corrosion prevention within industrial contexts.
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Significant activity against pathogens and cancer cells |
| Biological Studies | Calcium modulation, diverse biological activities | Inhibition of calcium influx; antidepressant effects |
| Industrial Applications | Agrochemicals, corrosion inhibitors | Effective as a herbicide; protective metal coatings |
Case Studies
- Antimicrobial Activity Study : A recent study demonstrated that derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the cyclopropyl group enhanced potency against specific strains.
- Cancer Research Trials : Preliminary trials involving the compound have indicated that it can induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways. Further investigation is required to elucidate the precise molecular mechanisms involved.
- Agricultural Application Testing : Field tests have shown that formulations containing this compound effectively reduced pest populations without adversely affecting non-target species. This positions it as a viable alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This mechanism is crucial for its potential use as an antiplatelet agent.
Comparison with Similar Compounds
Key Research Findings
- Substituent Trade-offs : While multiple cyclopropylmethoxy groups enhance lipophilicity (), the target compound’s single substituent may strike a balance between permeability and solubility .
- Synthetic Feasibility : Methods from (Diaza-Wittig reactions) and (Pd-catalyzed coupling) could be adapted for scalable synthesis .
Biological Activity
3-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound characterized by its unique structure, which includes a pyridazine ring fused with a cyclopentane ring and a cyclopropylmethoxy substituent. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The compound's chemical structure contributes to its biological activity. The pyridazine ring exhibits weak basicity and high dipole moment, facilitating π-π stacking interactions and robust hydrogen bonding. These properties are critical in mediating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar activities.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. A related study on triazolo-pyridazine derivatives demonstrated moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating significant inhibitory effects on cell proliferation (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
This data suggests that the structural characteristics of this compound may contribute to similar or enhanced cytotoxic effects.
The mechanism by which this compound exerts its biological effects involves the inhibition of calcium ion influx, which is crucial for processes such as platelet aggregation and cancer cell proliferation. This action aligns with findings from studies on pyridazinone derivatives that show similar mechanisms .
Case Studies
Several studies have highlighted the potential of pyridazine derivatives in medicinal chemistry:
- Pyridazine Derivatives in Cancer Therapy : A study focused on triazolo-pyridazine derivatives demonstrated their ability to inhibit c-Met kinase activity, a target in cancer therapy. Compounds exhibited IC50 values comparable to established drugs like Foretinib .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyridazine compounds on human adenocarcinoma-derived cell lines using MTT assays. The results indicated dose-dependent cytotoxicity with significant effects observed at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
